o-Phenacylbenzoic acid

説明

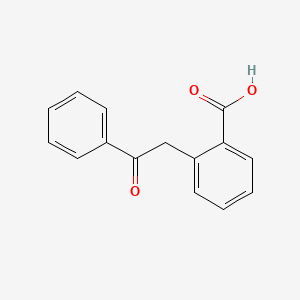

O-Phenacylbenzoic acid (OPBA) is a phenyl derivative of benzoic acid. It is a white crystalline solid that is soluble in organic solvents and insoluble in water. OPBA is a versatile synthetic compound with a wide range of applications in organic synthesis, biochemical research, and drug development. OPBA has been used as a substrate in enzymatic reactions, as a ligand in metal-catalyzed reactions, and as a starting material in the preparation of a variety of organic compounds.

科学的研究の応用

Antioxidant Properties

Phenolic compounds, including o-Phenacylbenzoic acid, are known for their antioxidant properties . They can donate a hydrogen atom and/or an electron to free radicals, causing the break of chain reaction of oxidation . This antioxidant effect depends on the number and position of the hydroxyl groups .

Antimicrobial Activity

Phenolic compounds have demonstrated antimicrobial activity . This makes them potentially useful in the development of new antimicrobial agents, which could be particularly valuable given the increasing prevalence of antibiotic-resistant bacteria .

Anti-inflammatory Effects

The anti-inflammatory effects of phenolic compounds have been reported in various studies . These compounds could potentially be used in the treatment of inflammatory diseases .

Antiproliferative Activity

Phenolic compounds have shown antiproliferative activities . This suggests potential applications in cancer treatment, as these compounds could inhibit the growth of cancer cells .

Use in the Cosmetic Industry

The antioxidant, antimicrobial, and anti-inflammatory properties of phenolic compounds make them valuable in the cosmetic industry . They can be used in skincare products to protect the skin from oxidative damage, prevent microbial growth, and reduce inflammation .

Use in the Food Industry

Phenolic compounds are used in the food industry due to their antioxidant properties . They can help to preserve food by preventing oxidative degradation .

Use in the Pharmaceutical Industry

The various bioactive properties of phenolic compounds, including their antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, make them potentially useful in the pharmaceutical industry . They could be used in the development of new drugs for the treatment of various diseases .

Use in Drug Delivery and Cell Imaging

Phenylboronic-acid-based functional chemical materials, which could potentially include o-Phenacylbenzoic acid, have been developed for use in drug delivery and cell imaging . For example, these materials have been explored for their ability to bind with sialic acid on the surface of cancer cells, achieving tumor-targeted imaging in vivo .

将来の方向性

作用機序

Target of Action

It’s worth noting that phenolic acids, which are structurally related to o-phenacylbenzoic acid, have been found to interact with gpr35, a receptor implicated in inflammation and cardiovascular diseases .

Mode of Action

Phenolic acids, including benzoic acid, are known to bind to receptors and produce cellular action . They can act as agonists, partial agonists, antagonists, or inverse agonists depending on the receptor and the specific conditions .

Biochemical Pathways

They are often synthesized via the shikimate and phenylpropanoid pathways .

Pharmacokinetics

It’s known that the pharmacokinetics of monoclonal antibodies (mabs), which are large molecule therapeutics like o-phenacylbenzoic acid, can be complex . They often require parenteral administration due to their large size and poor membrane permeability . Their distribution is slow and depends on extravasation in tissue, distribution within the particular tissue, and degradation .

Result of Action

Phenolic acids, including benzoic acid, are known to have antimicrobial properties and are widely used as food preservatives . They are conjugated to GLYCINE in the liver and excreted as hippuric acid .

Action Environment

The action of o-Phenacylbenzoic acid can be influenced by various environmental factors. For instance, benzoic acid, a related compound, has been studied for its reactions with OH, NO3, and SO4− radicals in atmospheric water droplets and in the atmosphere . Such environmental factors could potentially influence the action, efficacy, and stability of o-Phenacylbenzoic acid.

特性

IUPAC Name |

2-phenacylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCPCDOOBNXTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

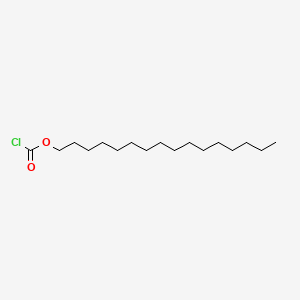

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182998 | |

| Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-Phenacylbenzoic acid | |

CAS RN |

2881-31-4 | |

| Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2881-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluic acid, alpha-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenacylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ6KA96ZXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of heterocyclic compounds can be synthesized using o-phenacylbenzoic acid as a starting material?

A1: The research demonstrates that o-phenacylbenzoic acid can be utilized to synthesize a variety of heterocyclic compounds. [] Specifically, it highlights the synthesis of:

- 2-substituted 3-phenylisoquinolin-1(2H)-ones: These are formed by reacting o-phenacylbenzoic acid with various amines. []

- Dibenzo[a,g]quinolizin-8-one derivatives: These tricyclic compounds are obtained by cyclizing the 2-substituted 3-phenylisoquinolin-1(2H)-ones formed in the previous step. []

- Oxazolo[2,3-a]isoquinolinylium salts: These are another class of tricyclic compounds that can be formed alongside dibenzo[a,g]quinolizin-8-one derivatives through the cyclization reaction. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)